molecular formula C18H16FN3O2S2 B6562063 4-amino-3-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 1021226-20-9

4-amino-3-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B6562063
CAS No.: 1021226-20-9
M. Wt: 389.5 g/mol
InChI Key: VVGWPJYZNIMXTJ-UHFFFAOYSA-N
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Description

4-amino-3-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole-based heterocyclic compound characterized by a 2-fluorophenyl substituent at position 3 and an N-[(2-methoxyphenyl)methyl] carboxamide group at position 3. This compound belongs to a class of thiazole derivatives widely explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

4-amino-3-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c1-24-14-9-5-2-6-11(14)10-21-17(23)15-16(20)22(18(25)26-15)13-8-4-3-7-12(13)19/h2-9H,10,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGWPJYZNIMXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Amino group : Contributes to its basicity and potential interactions with biological targets.
  • Fluorophenyl and methoxyphenyl substituents : These groups may influence the compound's lipophilicity and binding affinity.

Antimicrobial Activity

Research indicates that compounds containing a thiazole moiety often exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains:

Microorganism Activity MIC (μg/mL)
Staphylococcus aureusModerate to significant32.6
Escherichia coliModerate62.5
Candida albicansModerate47.5

In a study comparing similar thiazole derivatives, compounds with halogen substitutions showed enhanced antibacterial activity against Gram-positive bacteria, suggesting that the fluorine atom in this compound may contribute positively to its antimicrobial efficacy .

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral properties. The compound's structural similarity to known antiviral agents suggests potential activity against viruses such as Human Cytomegalovirus (HCMV) and others. Preliminary studies indicate that modifications in the thiazole structure can lead to varying degrees of antiviral effectiveness .

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific enzymes or receptors within microbial cells. For example, the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism has been noted as common mechanisms through which these compounds exert their effects .

Case Studies

  • Study on Antibacterial Efficacy :
    A series of experiments were conducted to evaluate the antibacterial properties of various thiazole derivatives, including our compound. The results demonstrated that modifications at the phenyl groups significantly influenced the Minimum Inhibitory Concentration (MIC) values against tested strains, with some derivatives showing superior activity compared to standard antibiotics like streptomycin .
  • Antifungal Activity Assessment :
    In another study focusing on antifungal properties, derivatives similar to our compound were tested against Candida species. The findings indicated that certain substitutions improved antifungal activity, with MIC values comparable to established antifungals like fluconazole .

Comparison with Similar Compounds

Thiazole-5-carboxamide Derivatives

  • Compound 1c (4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide): Structural Differences: Lacks the N-[(2-methoxyphenyl)methyl] group present in the target compound. Physical Properties: Melting point = 237–238°C; ¹H-NMR (DMSO) δ: 7.65–7.40 (m, 4H, aromatic), 7.11 (s, 2H, NH₂) . Implications: The absence of the methoxybenzyl group may reduce lipophilicity and alter binding kinetics.
  • Compound 1e (4-amino-3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide): Structural Differences: Fluorine at the para position of the phenyl ring vs. ortho in the target compound. Physical Properties: Melting point = 270–272°C . Implications: Para-substitution may enhance steric hindrance or alter electronic effects compared to ortho-substitution.

Dichlorophenyl and Methyl-Substituted Analogues

  • 4-amino-N-(2,6-dichlorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide: Structural Differences: Dichlorophenyl and methyl substituents vs. 2-fluorophenyl and methoxybenzyl in the target compound.

Bioactivity and Structure-Activity Relationships (SAR)

  • Anticancer Activity :
    • Thiazole derivatives with fluorophenyl groups (e.g., compound 1c) have shown moderate cytotoxicity in cancer cell lines. The addition of the N-(2-methoxybenzyl) group in the target compound may improve solubility and bioavailability, critical for in vivo efficacy .
  • Antimicrobial Activity: Nitrothiophene carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) exhibit narrow-spectrum antibacterial activity, highlighting the role of electron-withdrawing groups (e.g., NO₂, CF₃) in enhancing potency . The target compound’s fluorine and methoxy groups may similarly modulate target binding.

Key Findings and Implications

Para-substituted fluorophenyl analogues (e.g., 1e) exhibit higher melting points, suggesting stronger crystal lattice interactions .

Bioactivity Clustering :

  • Compounds with similar substituents (e.g., fluorophenyl, methoxybenzyl) cluster in bioactivity profiles, indicating shared modes of action .

Synthetic Challenges :

  • The methoxybenzyl group in the target compound may require specialized coupling reagents (e.g., HATU) for efficient synthesis, as seen in nitrothiophene derivatives .

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